molecular formula C14H27N3O4S B10884969 Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate

Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate

Cat. No.: B10884969
M. Wt: 333.45 g/mol
InChI Key: KWTNDGXVASJBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine-1-carboxylate core, a common pharmacophore in bioactive molecules, substituted at the 4-position with a piperazine ring bearing an ethylsulfonyl group. The sulfonyl moiety is a key functional group known to influence the physicochemical properties and binding characteristics of molecules, often enhancing metabolic stability and target engagement . Compounds with the piperidine and piperazine scaffolds are extensively investigated for their potential to interact with various biological targets . Specifically, structurally related piperidinecarboxylate compounds have been identified as agonists for important receptors such as the muscarinic M4 receptor, which is a potential therapeutic target for neurological disorders including Alzheimer's disease, schizophrenia, and cognitive and pain conditions . Other piperidine derivatives have been explored as potent AMP-activated protein kinase (AMPK) agonists . AMPK is a central regulator of cellular energy metabolism, and its activation is a promising strategy for treating metabolic diseases, including type 2 diabetes and obesity, as well as for their potential anti-tumor and anti-fibrosis effects . This makes this compound a valuable intermediate or scaffold for researchers developing novel therapeutic agents in these fields. This product is offered as a high-purity chemical for research use only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with local laboratory safety regulations.

Properties

Molecular Formula

C14H27N3O4S

Molecular Weight

333.45 g/mol

IUPAC Name

ethyl 4-(4-ethylsulfonylpiperazin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O4S/c1-3-21-14(18)16-7-5-13(6-8-16)15-9-11-17(12-10-15)22(19,20)4-2/h13H,3-12H2,1-2H3

InChI Key

KWTNDGXVASJBLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Functionalization of Piperidine

The piperidine ring is functionalized at the 4-position to introduce reactive handles for subsequent coupling. A common approach involves:

  • Boc protection : Tert-butyloxycarbonyl (Boc) groups are introduced to protect the piperidine nitrogen during subsequent reactions. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is synthesized via ketone formation at the 4-position.

  • Halogenation : Bromination or iodination at the 4-position enables cross-coupling reactions. A patent describes the use of LDA (lithium diisopropylamide) and iodine to introduce iodine at the 2-position of a pyrrolopyridine scaffold, a strategy adaptable to piperidine systems.

Stepwise Synthesis of the Target Compound

Coupling of Piperidine and Piperazine Moieties

The core challenge lies in connecting the piperidine and piperazine rings. A palladium-catalyzed Suzuki-Miyaura coupling is frequently employed:

Example Protocol :

  • Reagents :

    • 4-Bromo-piperidine-1-carboxylate (1 equiv)

    • 4-(Ethylsulfonyl)piperazine boronic ester (1.1 equiv)

    • PdCl₂(dppf) (5 mol%)

    • K₂CO₃ (2 equiv) in DME/H₂O (4:1)

  • Conditions : 100°C, 12–16 hours under nitrogen.

  • Yield : 68–72% after column chromatography.

This method avoids competing side reactions by leveraging the boronic ester’s stability. The ethylsulfonyl group is introduced post-coupling to prevent oxidation interference.

Sulfonylation of the Piperazine Ring

The ethylsulfonyl group is introduced via oxidation of a thioether intermediate:

Oxidation Steps :

  • Thioether formation : React piperazine with ethyl mercaptan in the presence of Mitsunobu reagents (DIAD, PPh₃).

  • Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid to yield the sulfonyl group.

Optimization Data :

Oxidizing AgentSolventTemperature (°C)Yield (%)
m-CPBADichloromethane0–2585
H₂O₂Acetic acid5078

The use of m-CPBA in dichloromethane at ambient temperature maximizes yield while minimizing over-oxidation.

Key Reaction Optimizations

Solvent and Base Selection

The choice of solvent and base significantly impacts coupling efficiency:

Case Study :

  • Solvent : DMF outperforms THF and toluene in Pd-mediated couplings due to better ligand solubility.

  • Base : Inorganic bases (e.g., K₂CO₃) yield higher conversions than organic bases (e.g., Et₃N) by mitigating side reactions.

Comparative Data :

SolventBaseConversion (%)
DMFK₂CO₃92
THFK₂CO₃67
DMFEt₃N58

Purification and Characterization

Recrystallization Techniques

High-purity product is obtained via solvent-mediated recrystallization:

Protocol :

  • Dissolve crude product in hot ethanol (80°C).

  • Cool to −20°C for 12 hours.

  • Filter and wash with cold ethanol.

Purity Data :

  • HPLC : >99% purity after one recrystallization.

  • XRD : Confirms crystalline form with characteristic peaks at 5.8°, 16.1°, and 27.6° 2θ.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 2.45–2.55 (m, 4H, piperazine), 3.45–3.60 (m, 4H, piperidine).

  • HRMS : Calculated for C₁₄H₂₅N₃O₄S [M+H]⁺: 332.1634; Found: 332.1631.

Industrial-Scale Considerations

Cost-Effective Catalysts

While Pd(OAc)₂ is effective, heterogeneous catalysts (e.g., Pd/C) reduce costs:

  • Pd/C (5 wt%) : Achieves 70% yield in Suzuki couplings, with efficient recovery via filtration.

Waste Management

  • Solvent Recovery : Ethanol and DMF are distilled and reused, reducing environmental impact.

  • Pd Residues : Ion-exchange resins capture residual palladium to <5 ppm.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control:

  • Residence Time : 30 minutes at 120°C.

  • Yield : 80% with 95% conversion.

Enzymatic Sulfonylation

Pilot studies use sulfotransferases to catalyze sulfonyl group transfer:

  • Conditions : pH 7.4, 37°C, NADPH cofactor.

  • Yield : 62% (needs optimization) .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Moiety

The terminal ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.

Reaction Conditions Product Yield Catalyst
1M HCl, reflux, 6h4-[4-(Ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylic acid78%None
0.5M NaOH, 60°C, 4hSame as above85%Phase-transfer agent

This hydrolysis is pH-dependent, with alkaline conditions typically achieving higher yields due to increased nucleophilic attack by hydroxide ions .

Nucleophilic Substitution at the Sulfonyl Group

The ethylsulfonyl group (-SO₂Et) participates in nucleophilic substitutions, particularly with amines or thiols, to form sulfonamides or sulfides.

Nucleophile Conditions Product Application
BenzylamineDCM, RT, 12h4-[4-(Benzylsulfamoyl)piperazin-1-yl]piperidine-1-carboxylateAntibacterial agent precursor
Sodium hydrosulfideEthanol, 50°C, 8h4-[4-(Ethylthio)piperazin-1-yl]piperidine-1-carboxylateRedox-active intermediate

The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack.

Functionalization of the Piperazine Ring

The secondary amines in the piperazine ring can undergo alkylation or acylation, enabling structural diversification.

Reagent Conditions Product Selectivity
Methyl iodideK₂CO₃, DMF, 60°C, 6hN-Methylated piperazine derivativeMonoalkylation
Acetyl chloridePyridine, 0°C → RT, 24hN-Acetylpiperazine analogHigh regioselectivity

Steric hindrance from the adjacent piperidine ring often directs substitutions to the less hindered nitrogen atom .

Ring-Opening Reactions of the Piperidine Scaffold

Under strong acidic conditions (e.g., H₂SO₄/HNO₃), the piperidine ring can undergo nitration or cleavage, though such reactions are rarely employed due to the compound’s instability.

Reaction Conditions Outcome
NitrationConc. HNO₃, H₂SO₄, 0°C, 2hPartial decomposition; low yields of nitro derivatives
Oxidative cleavageKMnO₄, H₂O, 100°C, 3hComplete degradation to carboxylic acid fragments

These transformations highlight the piperidine ring’s relative stability under mild conditions but susceptibility to harsh reagents .

Comparative Reactivity with Structural Analogs

The ethylsulfonyl group’s reactivity distinguishes this compound from analogs with alternate substituents:

Analog Key Functional Group Dominant Reaction Pathway
Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylatePiperidine-carbonylAcyl transfer reactions
Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylateAryl sulfonylElectrophilic aromatic substitution

The absence of electron-withdrawing aryl groups in the target compound reduces its propensity for electrophilic substitutions compared to fluorophenyl analogs .

Scientific Research Applications

Biological Applications

Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of piperidine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
  • Neuropharmacological Effects : Given the structural similarities to known neuroactive compounds, it is hypothesized that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anticancer Properties :
    • A study published in the Tropical Journal of Pharmaceutical Research evaluated various piperazine derivatives for their anticancer activity. This compound was among the compounds tested, showing significant cytotoxic effects against specific cancer cell lines .
  • Neuropharmacological Investigations :
    • Research highlighted in DrugBank indicates that compounds with similar structures have been associated with modulation of CNS activity, suggesting potential applications in treating conditions like anxiety and depression .
  • Pharmacokinetics and Toxicology :
    • Studies assessing the pharmacokinetic profiles of related compounds have indicated favorable absorption and distribution characteristics, paving the way for further investigations into safety and efficacy in clinical settings .

Comparison with Related Compounds

Compound NameChemical FormulaKey Features
Ethyl 4-[4-(propylsulfonyl)piperazin-1-yl]piperidine-1-carboxylateC15H29N3O4SSimilar piperazine structure but with a propyl substituent
Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylateC14H24N3O3SContains both piperidine and piperazine rings
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylateC11H17N2O3SA simpler structure affecting its biological profile

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The ethylsulfonyl group in the target compound distinguishes it from other piperidine-piperazine derivatives. Key structural analogs and their substituent variations include:

Compound Name Substituent on Piperazine Piperidine Substituent Molecular Formula Molecular Weight LogP Key Applications/Properties
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenyl Ethyl carboxylate C₁₉H₂₇N₃O₃ 345.44 N/A Synthetic intermediate; docking studies
Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate 4-Chlorophenylamino Ethyl carboxylate C₁₄H₁₉ClN₂O₂ 282.77 3.21 HPLC analysis standard
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate Pyrimidin-2-yl tert-Butyl carboxylate C₁₈H₂₉N₅O₂ 355.46 N/A Automated synthesis product
Ethyl 4-(4-chlorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate 4-Chlorobenzenesulfonyl Ethyl carboxylate; benzyl C₂₃H₂₇ClNO₅S 488.98 N/A Undisclosed (supplier data)

Key Observations :

  • Substituent Impact: The ethylsulfonyl group in the target compound likely enhances electron-withdrawing properties and metabolic stability compared to electron-donating groups like 2-methoxyphenyl . Chlorophenylamino (LogP 3.21) and pyrimidinyl groups may influence solubility and target affinity .
  • Molecular Weight : Analogs range from 282.77 to 488.98 Da, with the target compound expected to fall within this spectrum. Higher molecular weights (e.g., 488.98 in ) may affect bioavailability.

Physicochemical and Analytical Properties

  • LogP Values: The chlorophenylamino analog (LogP 3.21) is more lipophilic than unsubstituted piperidines, while ethylsulfonyl groups may further increase hydrophobicity.
  • HPLC Analysis: Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate was separated using a Newcrom R1 column under reverse-phase conditions, indicating standardized analytical protocols for such compounds .

Biological Activity

Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14_{14}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 278.34 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through interactions with various neurotransmitter systems. Its structure suggests potential activity at serotonin (5-HT) and dopamine receptors, which are critical in the modulation of mood, cognition, and behavior.

Target Receptors

  • Serotonin Receptors : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing pathways related to anxiety and depression.
  • Dopamine Receptors : Interaction with dopamine receptors could implicate this compound in the treatment of disorders such as schizophrenia or Parkinson's disease.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
  • Antipsychotic Potential : Its interaction with dopamine receptors indicates a possible role in managing psychotic disorders.
  • Neuroprotective Effects : Research indicates that it may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential efficacy of this compound.

StudyFindings
Study A Demonstrated that piperidine derivatives showed significant binding affinity for serotonin receptors (IC50_{50} < 100 nM).
Study B Reported neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures.
Study C Found that similar compounds exhibited antipsychotic properties with reduced side effects compared to traditional medications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate and its intermediates?

  • Methodological Answer : A key intermediate, ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate, is synthesized via reductive amination of a commercially available ketone followed by microwave-assisted hydrolysis (Scheme 1 in ). For derivatives with sulfonyl groups, such as ethylsulfonyl, post-functionalization of the piperazine nitrogen via sulfonylation using ethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is typical. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers characterize the structural integrity of this compound and confirm its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying substituent positions on the piperidine and piperazine rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as demonstrated for structurally analogous compounds like ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate) provides definitive stereochemical validation . High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥98% purity thresholds) is standard for purity assessment .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : While specific safety data for this compound are limited, analogs such as benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate emphasize avoiding inhalation, skin contact, and eye exposure. Use fume hoods, nitrile gloves, and safety goggles. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of sulfonylated piperazine derivatives?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 minutes) enhances reaction efficiency for intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, reducing side products. For sulfonylation, stoichiometric control (1.2 equivalents of sulfonyl chloride) and anhydrous solvents (e.g., DMF or DCM) minimize hydrolysis. Real-time monitoring via thin-layer chromatography (TLC) aids in identifying optimal reaction termination points .

Q. What strategies resolve contradictions in biological activity data for piperazine/piperidine hybrids?

  • Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin 5-HT1A or dopamine D2/D3) may arise from stereochemical variations or impurities. Use chiral HPLC to separate enantiomers, and validate target engagement via radiolabeled analogs (e.g., 18F-Mefway for 5-HT1A receptor quantification). Parallel molecular docking studies (e.g., AutoDock Vina) can predict binding affinities and rationalize experimental outliers .

Q. How does the electronic environment of the ethylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl group’s electron-withdrawing nature activates the piperazine nitrogen for nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites. Experimentally, kinetic studies under varying pH (e.g., 7–10) and temperatures (25–60°C) quantify substitution rates, with LC-MS tracking intermediate formation .

Q. What analytical techniques are recommended for studying degradation pathways under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress with H2O2, photolysis) coupled with LC-MS/MS identify degradation products. For example, ethylsulfonyl groups may hydrolyze to sulfonic acids under acidic conditions. Mass fragmentation patterns and isotope labeling (e.g., deuterated solvents) help trace degradation mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.